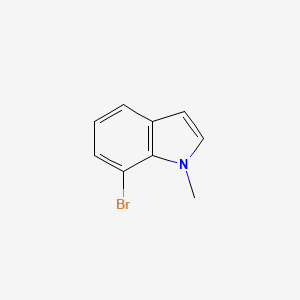

7-Bromo-1-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALOMHQMSHLUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620633 | |

| Record name | 7-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280752-68-3 | |

| Record name | 7-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Bromo-1-methyl-1H-indole via N-Methylation

This guide provides a detailed protocol and mechanistic rationale for the synthesis of 7-Bromo-1-methyl-1H-indole from 7-bromoindole. The target audience includes researchers, medicinal chemists, and professionals in drug development who require a robust and well-understood method for N-alkylation of indole scaffolds.

Introduction: The Significance of N-Methylated Indoles in Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] N-alkylation, particularly N-methylation, of the indole ring is a critical structural modification used by medicinal chemists to modulate a compound's pharmacological properties. This modification can influence metabolic stability, receptor binding affinity, cell permeability, and overall pharmacokinetic profiles. The synthesis of this compound serves as a model reaction for this important transformation, providing a key intermediate for more complex molecular architectures.

Section 1: Reaction Principle and Mechanism

The N-methylation of 7-bromoindole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process involves two primary steps: the deprotonation of the indole nitrogen to form a potent nucleophile, followed by the attack of this nucleophile on an electrophilic methyl source.[2]

The SN2 Pathway for Indole Alkylation

The nitrogen atom in the indole ring is weakly acidic, with a pKa of approximately 16-17, making it susceptible to deprotonation by a strong base.[2] Once deprotonated, the resulting indole anion is a strong nucleophile. This anion then attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group in a concerted SN2 fashion to form the N-methylated product.

Causality of Reagent Selection

The choice of reagents is critical for ensuring a high-yield, selective, and efficient reaction.

-

Base: Sodium Hydride (NaH) Sodium hydride is an ionic hydride that functions as a powerful, non-nucleophilic base.[3] Its primary role is to irreversibly deprotonate the indole N-H group, generating the indole anion and hydrogen gas.[2] Using NaH is advantageous because the only byproduct is hydrogen gas, which is easily removed from the reaction system, driving the equilibrium towards the product. It is typically used as a 60% dispersion in mineral oil, which improves its handling safety.[4]

-

Solvent: N,N-Dimethylformamide (DMF) A polar aprotic solvent like DMF is essential for this reaction.[1][5] Its high dielectric constant helps to dissolve the indole substrate and stabilize the intermediate indole anion, thereby accelerating the rate of the SN2 reaction.[6] Unlike protic solvents, DMF does not have acidic protons that could quench the strong base or the nucleophilic anion.

-

Alkylating Agent: Iodomethane (CH₃I) Iodomethane is an excellent electrophile for SN2 reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating a rapid reaction with the indole anion.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the N-methylation of 7-bromoindole.

Section 2: Experimental Protocol

This section outlines the detailed procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 7-Bromoindole | C₈H₆BrN | 196.04 | 1.0 | (e.g., 1.96 g, 10 mmol) |

| Sodium Hydride (60%) | NaH | 24.00 | 1.2 | (e.g., 0.48 g, 12 mmol) |

| Iodomethane | CH₃I | 141.94 | 1.1 | (e.g., 0.69 mL, 11 mmol) |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | (e.g., 50 mL) |

| Saturated NH₄Cl (aq) | NH₄Cl | - | - | For quenching |

| Ethyl Acetate | C₄H₈O₂ | - | - | For extraction |

| Brine | NaCl (aq) | - | - | For washing |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | For drying |

Step-by-Step Synthesis Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoindole (1.0 eq).

-

Solvation: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Stir the suspension at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes clear or forms a uniform suspension.[7]

-

Alkylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pure solid or oil.

| Property | Value |

| Molecular Formula | C₉H₈BrN[8] |

| Molecular Weight | 210.07 g/mol [8] |

| Appearance | Off-white to light yellow solid |

| CAS Number | 280752-68-3[8] |

Section 3: Process Workflow and Logic

The experimental workflow is designed to ensure safety, efficiency, and high purity of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Section 4: Critical Safety Considerations

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

Handling Sodium Hydride (60% dispersion in oil)

-

Water Reactivity: Sodium hydride reacts violently with water, releasing hydrogen gas, which is extremely flammable and can ignite spontaneously.[9][10] All glassware must be rigorously dried, and the reaction must be performed under an inert, anhydrous atmosphere.[4]

-

Fire Hazard: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT USE WATER, CO₂, or foam extinguishers. [4][10]

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coat, safety goggles, and nitrile gloves. Handle NaH in a chemical fume hood.[4][11]

-

Storage: Store under an inert gas in a dry location, away from water sources.[9]

Handling Iodomethane

-

Toxicity and Health Hazards: Iodomethane is toxic, a suspected carcinogen, and a potent alkylating agent. It is harmful if inhaled, swallowed, or absorbed through the skin.

-

Handling: Always handle iodomethane in a well-ventilated chemical fume hood. Avoid all contact with skin and eyes.

-

PPE: Wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves (e.g., laminate film or Viton). Check glove compatibility charts.

-

Waste Disposal: Dispose of iodomethane-contaminated waste in a designated, sealed hazardous waste container according to institutional guidelines.

Section 5: Conclusion

The N-methylation of 7-bromoindole using sodium hydride and iodomethane in DMF is a reliable and widely applicable method for synthesizing this compound. A thorough understanding of the SN2 mechanism, the specific roles of the chosen reagents, and strict adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the necessary technical details and field-proven insights to enable researchers to confidently perform this valuable transformation.

References

- Optimizing reaction conditions for N-alkylation of indoles. Benchchem.

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

-

Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. PubMed. Available at: [Link]

-

Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. rhodium.ws. Available at: [Link]

-

Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

-

Sodium Hydride - Standard Operating Procedure. University of California. Available at: [Link]

-

This compound | C9H8BrN. PubChem. Available at: [Link]

-

Synthetic Organic Reactions Mediated by Sodium Hydride. J-Stage. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: [Link]

Sources

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Indole Nucleus

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-1-methyl-1H-indole

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic profile, and critically, its versatile reactivity, which positions it as a valuable intermediate for the construction of complex molecular architectures.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole ring is paramount for modulating biological activity and tuning material properties. This compound emerges as a particularly useful intermediate for two key reasons:

-

The C7-Bromo Moiety : The bromine atom at the 7-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.[1][2]

-

The N1-Methyl Group : The methylation of the indole nitrogen prevents competing N-H reactivity in many synthetic transformations, such as base-mediated reactions, and can influence the molecule's electronic properties and conformational preferences.

This guide will explore the causality behind the synthetic choices and the mechanistic underpinnings of the reactions that make this compound a cornerstone for chemical innovation.

Physicochemical and Structural Properties

This compound is a light-sensitive, white solid at room temperature.[3] Its core properties are summarized below, providing foundational data for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | PubChem[4] |

| Molecular Weight | 210.07 g/mol | PubChem[4] |

| CAS Number | 280752-68-3 | PubChem[4] |

| Melting Point | 50.5-53 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 300.9 ± 15.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | ChemicalBook[3] |

| IUPAC Name | 7-bromo-1-methylindole | PubChem[4] |

Synthesis of this compound

The most direct and common route to this compound is the N-methylation of commercially available 7-Bromo-1H-indole. This transformation is crucial as it protects the nitrogen, preventing side reactions in subsequent functionalization steps.

Synthetic Rationale and Mechanism

The N-methylation of an indole is typically achieved via an SN2 reaction. The indole nitrogen, while not strongly basic, can be deprotonated by a suitable base to form a more nucleophilic indolide anion. This anion then attacks an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is critical to ensure high yield and prevent competing reactions. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for this purpose.[5]

General Experimental Protocol: N-Methylation of 7-Bromo-1H-indole

This protocol is a representative example based on standard methylation procedures for indoles.

-

Preparation : To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-Bromo-1H-indole (1.0 eq).

-

Solvation : Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Activation : Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may become clearer as the sodium indolide salt forms.

-

Methylation : Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-methylation of 7-Bromo-1H-indole.

Spectroscopic Characterization

| Spectroscopic Method | Expected Key Features |

| ¹H NMR | - N-CH₃ singlet : A sharp singlet around 3.9-4.1 ppm. - Aromatic Protons : Multiplets and doublets in the range of 7.0-7.8 ppm. The proton at C6 would likely be a doublet coupled to the C5 proton, the C5 proton a triplet, and the C4 proton a doublet. The pyrrolic protons at C2 and C3 would appear as doublets. |

| ¹³C NMR | - N-CH₃ carbon : A signal around 35 ppm. - Aromatic Carbons : Signals in the range of 100-140 ppm. The carbon bearing the bromine (C7) would be significantly shifted. |

| IR Spectroscopy | - C-H stretching (aromatic) : Peaks around 3000-3100 cm⁻¹. - C=C stretching (aromatic) : Strong absorptions in the 1400-1600 cm⁻¹ region. - C-Br stretching : A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺) : A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 209 and 211 ([M]⁺ and [M+2]⁺). |

Chemical Reactivity: A Hub for Molecular Diversification

The primary synthetic value of this compound lies in the reactivity of the C7-Br bond. This site is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[1][7]

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of bromoindoles is a cornerstone of medicinal chemistry.[1] Palladium-catalyzed reactions provide a powerful toolkit for selective bond formation at specific positions of the indole nucleus.[1]

-

Suzuki-Miyaura Coupling : This reaction forms a new C-C bond by coupling the bromoindole with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most robust methods for introducing aryl or vinyl groups. Catalysts bearing ferrocenylphosphine ligands, such as Pd(dppf)Cl₂, often show high activity.[1][2]

-

Buchwald-Hartwig Amination : This reaction forms a C-N bond, coupling the bromoindole with an amine. It is invaluable for synthesizing aniline derivatives and other nitrogen-containing compounds. Bulky biarylphosphine ligands are frequently employed to facilitate this transformation.[1][7]

-

Heck Coupling : This reaction couples the bromoindole with an alkene to form a substituted alkene, creating a new C-C bond.

-

Sonogashira Coupling : This reaction forms a C-C bond between the bromoindole and a terminal alkyne, providing access to aryl alkynes.

Catalytic Cycle: The Suzuki-Miyaura Reaction

The mechanism of these reactions follows a general catalytic cycle involving a Pd(0)/Pd(II) redox couple. The Suzuki-Miyaura coupling is an excellent illustrative example.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Arylation

This protocol is a representative example based on established procedures for aryl bromides.[2]

-

Reagent Preparation : In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

-

Solvent and Base : Add a solvent mixture, typically toluene/ethanol/water or dioxane/water, and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the 7-aryl-1-methyl-1H-indole derivative.

Applications and Future Outlook

The derivatives accessible from this compound are of high interest in drug discovery. The ability to systematically modify the C7 position allows for the exploration of structure-activity relationships (SAR) in various therapeutic programs. For instance, substituted indoles and their bioisosteres, azaindoles, are key components in compounds targeting kinases, GPCRs, and other protein targets.[7][8] The functionalization of the indole scaffold is a cornerstone for developing new therapeutic agents.[1]

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Precautions :

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place, protected from light.[3]

References

- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxyl

- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.

- 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. MDPI.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.

- This compound | C9H8BrN | CID 21950069. PubChem.

- 7-Bromo-3-methyl-1H-indole. CymitQuimica.

- This compound 97% CAS#: 280752-68-3. ChemicalBook.

- Supporting inform

- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.

- N‐methylation of indoles and other N,H‐heteroacromatic compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97% CAS#: 280752-68-3 [amp.chemicalbook.com]

- 4. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

A Senior Application Scientist's Guide to 7-Bromo-1-methyl-1H-indole: Synthesis, Sourcing, and Strategic Applications in Drug Discovery

Introduction: The Strategic Value of a Substituted Indole

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters like serotonin, and a significant number of approved pharmaceuticals.[1] Its inherent biological activity and synthetic versatility make it a "privileged structure" in drug discovery.[2] This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-1-methyl-1H-indole.

The introduction of a bromine atom at the 7-position and a methyl group on the indole nitrogen is not arbitrary. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[2][3] This is a critical feature for building chemical libraries for biological screening. The N-methylation prevents the formation of N-H hydrogen bonds, which can significantly alter a molecule's pharmacokinetic properties, such as cell permeability and metabolic stability. This technical guide provides an in-depth analysis of this compound, covering its core properties, reliable sourcing, synthetic methodologies, and its application in the development of novel therapeutics.

Core Compound Identification and Properties

Precise identification is paramount in research and development. The Chemical Abstracts Service (CAS) number for this compound is 280752-68-3 .[4][5][6]

Physicochemical Data Summary

A compound's physical and chemical properties are fundamental to its handling, reaction setup, and formulation. Below is a summary of key data for this compound.

| Property | Value | Source(s) |

| CAS Number | 280752-68-3 | [4][5][6][7][8][9] |

| Molecular Formula | C₉H₈BrN | [5][10][11][12] |

| Molecular Weight | 210.07 g/mol | [5][10][11][13] |

| Synonyms | 7-Bromo-1-methylindole, 1-Methyl-7-bromoindole | [5][13] |

| Purity (Typical) | ≥97% | [5][7][14][15] |

Procurement: Verified Suppliers

Sourcing high-quality starting materials is a critical, often overlooked, step in ensuring experimental reproducibility. The following table lists several established suppliers for this compound, facilitating direct procurement for research purposes.

| Supplier | Product Number/Identifier | Notes |

| Santa Cruz Biotechnology | CAS 280752-68-3 | For research use only.[4] |

| Apollo Scientific | MFCD09879960 | Available in various quantities.[6] |

| BLD Pharm | 280752-68-3 | Provides access to analytical data like NMR and HPLC.[8] |

| Biosynth | FLA75268 | Marketed as a reference standard for pharmaceutical testing.[9] |

| Thermo Scientific | 10434635 | Available through Fisher Scientific.[15] |

| Sigma-Aldrich | AC7448879814 | Available through their marketplace. |

Application in Drug Discovery and Medicinal Chemistry

The indole core is a recurring motif in drugs targeting a wide array of diseases.[1] The specific substitution pattern of this compound makes it a valuable building block for creating novel drug candidates.

The primary utility of this compound lies in its capacity to undergo further chemical modification. The 7-bromo position is primed for reactions that form new carbon-carbon or carbon-heteroatom bonds. This allows medicinal chemists to systematically modify the indole scaffold to optimize binding affinity, selectivity, and pharmacokinetic profiles for a given biological target. While this specific molecule is a synthetic intermediate, the compounds derived from it can modulate various signaling pathways, such as those involving protein kinases, which are often implicated in cancer.[2][3]

Conceptual Workflow: From Building Block to Candidate

The journey from a starting material like this compound to a potential drug candidate is a multi-step process. The diagram below illustrates a typical workflow in a drug discovery program.

Caption: Drug discovery workflow using this compound.

Synthetic Protocol: A Representative Approach

While numerous methods exist for indole synthesis, a common and effective strategy for preparing N-methylated bromoindoles involves the methylation of a pre-formed bromoindole. The following protocol is a representative, field-proven method based on established chemical principles.

Step 1: Synthesis of 7-Bromo-1H-indole

The precursor, 7-Bromo-1H-indole, can be synthesized via several routes, often starting from a substituted aniline. One reported method involves the decarboxylation of 7-bromoindole-2-carboxylic acid.

Step 2: N-Methylation of 7-Bromo-1H-indole

This step introduces the methyl group onto the indole nitrogen.

Materials:

-

7-Bromo-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-1H-indole to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the indole anion is typically observed.

-

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: N-Methylation of 7-bromoindole to yield the target compound.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. Based on available safety data sheets (SDS), this compound and its precursors should be handled with care.[11][16]

Hazard Identification:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][16]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] Keep refrigerated for long-term stability.

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages in modern drug discovery. Its defined structure, characterized by the CAS number 280752-68-3, provides a reliable starting point for complex molecular synthesis. The presence of a methyl group on the nitrogen atom and a bromine at the 7-position offers medicinal chemists precise control over subsequent derivatization, enabling the exploration of structure-activity relationships crucial for developing potent and selective therapeutics. By understanding its properties, sourcing it from reputable suppliers, applying robust synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this versatile compound to accelerate the discovery of next-generation medicines.

References

-

7-bromo-1-methylindole - CAS:280752-68-3 . Sunway Pharm Ltd. [Link]

-

This compound, min 97%, 1 gram . Stratech Scientific. [Link]

-

This compound | C9H8BrN | CID 21950069 . PubChem. [Link]

-

This compound (C9H8BrN) . PubChemLite. [Link]

-

This compound, 97%, Thermo Scientific 1 g | Buy Online . Fisher Scientific. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97% CAS#: 280752-68-3 [amp.chemicalbook.com]

- 6. 280752-68-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound 97% | 280752-68-3 [amp.chemicalbook.com]

- 8. 280752-68-3|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 280752-68-3 | FLA75268 [biosynth.com]

- 10. 7-Bromo-3-methyl-1H-indole | CymitQuimica [cymitquimica.com]

- 11. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 13. 7-bromo-1-methylindole - CAS:280752-68-3 - Sunway Pharm Ltd [3wpharm.com]

- 14. calpaclab.com [calpaclab.com]

- 15. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-1-methyl-1H-indole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-1-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted indole, offering insights into spectral acquisition, interpretation, and the underlying principles of NMR spectroscopy.

Introduction

This compound is a halogenated indole derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and for quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the constitution and substitution pattern of such organic molecules in solution. This guide will present a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound, based on established principles and data from structurally related compounds.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of an NMR sample of this compound is provided below. The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for indole derivatives due to its good solubilizing properties and relatively clean spectral window.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: The sample is now ready for analysis.

NMR Data Acquisition

The following is a representative set of acquisition parameters for a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm (-5 to 15 ppm)

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole core and the N-methyl group. The chemical shifts are influenced by the electron-donating nitrogen atom, the aromatic ring current, and the electron-withdrawing and anisotropic effects of the bromine atom at the C7 position.

The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.0 - 7.2 | Doublet | J2,3 ≈ 3.0 Hz |

| H-3 | ~ 6.4 - 6.6 | Doublet | J3,2 ≈ 3.0 Hz |

| H-4 | ~ 7.4 - 7.6 | Doublet | J4,5 ≈ 8.0 Hz |

| H-5 | ~ 6.9 - 7.1 | Triplet | J5,4 ≈ 8.0 Hz, J5,6 ≈ 7.5 Hz |

| H-6 | ~ 7.2 - 7.4 | Doublet | J6,5 ≈ 7.5 Hz |

| N-CH₃ | ~ 3.7 - 3.9 | Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

N-Methyl Group: The three protons of the N-methyl group are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 3.8 ppm. This is a characteristic chemical shift for N-methyl groups on indole rings.

-

Pyrrole Ring Protons (H-2 and H-3): The H-2 and H-3 protons will appear as a pair of doublets due to their vicinal coupling. The coupling constant (J2,3) is typically small, around 3.0 Hz. The H-2 proton is generally found at a slightly downfield chemical shift compared to the H-3 proton.

-

Benzene Ring Protons (H-4, H-5, and H-6): The protons on the benzene portion of the indole ring will exhibit a more complex pattern. The bromine atom at C7 will deshield the adjacent H-6 proton. H-4 will also be deshielded due to its proximity to the pyrrole ring fusion. The H-5 proton will likely appear as a triplet, being coupled to both H-4 and H-6. The H-4 and H-6 protons will appear as doublets, each coupled to H-5. The ortho coupling constants (J4,5 and J5,6) are expected to be in the range of 7-8 Hz.

Spin-Spin Coupling Network

The connectivity between the protons in this compound can be visualized through a spin-spin coupling diagram.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates protons with their directly attached carbons. This would allow for the unambiguous assignment of the protonated carbons (C-2, C-3, C-4, C-5, C-6, and the N-CH₃).

mass spectrometry analysis of 7-Bromo-1-methyl-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-1-methyl-1H-indole

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the mass spectrometric analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering in-depth rationale for methodological choices to ensure robust and reproducible results.

Introduction: The Analytical Imperative for Substituted Indoles

This compound belongs to the substituted indole class of molecules, a scaffold of immense importance in medicinal chemistry and drug discovery. The introduction of a bromine atom and a methyl group significantly alters the molecule's physicochemical properties, influencing its metabolic fate, receptor binding affinity, and potential toxicity. Consequently, the ability to accurately detect and quantify this compound and its potential metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this type of analysis due to its unparalleled sensitivity, selectivity, and speed. This guide outlines a systematic approach to developing a robust LC-MS/MS method for this compound, grounded in the fundamental principles of ionization and fragmentation.

Foundational Principles: Ionization and Isotopic Signature

A successful mass spectrometry experiment begins with the efficient generation of gas-phase ions. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) is the most suitable technique.

2.1 Electrospray Ionization (ESI): The Rationale

ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the intact molecular ion. Given the presence of the nitrogen atom in the indole ring, which can be readily protonated, ESI in positive ion mode is the logical choice. The expected primary ion will be the protonated molecule, [M+H]⁺.

2.2 The Characteristic Isotopic Pattern of Bromine

A key feature in the mass spectrum of this compound will be the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic doublet for any bromine-containing ion, with two peaks of nearly equal intensity separated by approximately 2 Da. This isotopic pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a detailed workflow for the analysis of this compound. It is designed as a self-validating system, with built-in steps for optimization.

Caption: Experimental workflow for LC-MS/MS analysis.

3.1 Sample Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Subsequent dilutions should be made in a mixture of methanol and water (1:1 v/v) to create a calibration curve.

-

Matrix Preparation (if applicable): For analysis in biological matrices (e.g., plasma), spike the matrix with the analyte.

-

Protein Precipitation: To 50 µL of the sample (or spiked matrix), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound). This step efficiently removes proteins which can interfere with the analysis.

-

Extraction: Vortex the mixture vigorously for 1 minute, followed by centrifugation at >12,000 x g for 10 minutes at 4°C.

-

Final Sample: Transfer the supernatant to an autosampler vial for injection.

3.2 Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively nonpolar molecule.

-

Mobile Phase A: Water with 0.1% formic acid. The acid aids in the protonation of the analyte.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A starting condition of ~95% A, ramping to 95% B over several minutes, will provide effective elution and separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C to ensure reproducible retention times.

3.3 Mass Spectrometry (MS) Parameters

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Gas (N₂) Flow: 800 L/hr

-

Desolvation Temperature: 400°C

Data Acquisition and Interpretation

4.1 Full Scan (MS1) Analysis

The initial step is to acquire a full scan mass spectrum to confirm the presence of the protonated molecule, [M+H]⁺.

| Parameter | Theoretical Value |

| Formula | C₉H₈BrN |

| Exact Mass | 208.9894 |

| [M(⁷⁹Br)+H]⁺ m/z | 209.9972 |

| [M(⁸¹Br)+H]⁺ m/z | 211.9952 |

The observation of two peaks of nearly equal intensity at m/z 209.9972 and 211.9952 is a definitive confirmation of the presence of this compound.

4.2 Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem MS is employed to generate characteristic fragment ions for structural confirmation and for developing a quantitative assay. The protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID).

Caption: Proposed fragmentation of this compound.

Plausible Fragmentation Mechanisms:

-

Loss of a Methyl Radical (-CH₃•): A common fragmentation pathway for N-methylated compounds, leading to the fragment ions at m/z 194.98 and 196.98.

-

Loss of Hydrogen Bromide (-HBr): The elimination of HBr is a facile process for brominated aromatic systems, resulting in a non-brominated fragment ion at m/z 129.05. The absence of the bromine isotopic pattern in this fragment is a key confirmation of this pathway.

-

Further Fragmentation: The m/z 129.05 fragment can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), to produce an ion at m/z 102.02.

4.3 Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For sensitive and selective quantification, an MRM assay is the method of choice. This involves monitoring specific precursor-to-product ion transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| This compound | 209.997 | 129.05 | Quantifier |

| This compound | 209.997 | 194.98 | Qualifier |

| Internal Standard | Specific to IS | Specific to IS | --- |

The transition to the non-brominated fragment (m/z 129.05) is often an excellent choice for the quantifier as it is typically intense and moves the analysis into a lower, less noisy region of the mass spectrum. The transition to the brominated fragment (m/z 194.98) serves as a qualifier to confirm identity.

Conclusion and Best Practices

This guide provides a robust and scientifically-grounded framework for the . The proposed LC-MS/MS method, utilizing ESI in positive mode and an MRM scan type, offers the high sensitivity and selectivity required for demanding applications in drug development. Key to the success of this analysis is the recognition of the characteristic bromine isotopic pattern and the understanding of the predictable fragmentation pathways of the N-methylated indole core. As with any analytical method, validation, including an assessment of linearity, accuracy, precision, and matrix effects, is a critical final step to ensure data integrity.

References

-

Principles of Electrospray Ionization: Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical Chemistry, 65(22), 972A-986A. [Link]

-

Mass Spectrometry of Indole Alkaloids: Smith, G. N. (1967). Mass spectrometry of the indole alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 11, pp. 591-628). Academic Press. [Link]

-

Collision-Induced Dissociation: Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Dorsey, J. G., & Cooper, W. T. (1994). Retention mechanisms of reversed-phase high-performance liquid chromatography. Analytical Chemistry, 66(17), 857A-867A. [Link]

A Researcher's Guide to the Solubility of 7-Bromo-1-methyl-1H-indole in Organic Solvents

Abstract

7-Bromo-1-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic building block is intrinsically linked to its solubility in various organic solvents, which governs reaction conditions, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will explore the molecular factors influencing its solubility profile, present a detailed protocol for its empirical determination, and discuss the implications for its application in research and development.

Introduction: The Critical Role of Solubility in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Substituted indoles, such as this compound, are key intermediates in the synthesis of complex molecules targeting a range of diseases.[3] The successful progression of these molecules from laboratory-scale synthesis to viable drug candidates is critically dependent on a thorough understanding of their physicochemical properties, paramount among which is solubility.

Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and chromatographic purification, and is a key determinant of a compound's behavior in biological assays.[4] For drug development professionals, poor solubility can be a significant impediment, leading to challenges in formulation and potentially compromising bioavailability. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility characteristics of this compound and a practical framework for its assessment.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[4][5] To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.

Molecular Structure and Polarity of this compound:

-

Indole Core: The bicyclic aromatic structure, consisting of a benzene ring fused to a pyrrole ring, is largely nonpolar.[6]

-

Methyl Group (-CH3): The N-methylation at the 1-position removes the hydrogen bond donating capability of the parent indole, which will decrease its solubility in protic solvents like water and alcohols. This alkyl group also slightly increases the nonpolar character of the molecule.

-

Bromo Group (-Br): The bromine atom at the 7-position is an electron-withdrawing group that introduces a degree of polarity and can participate in dipole-dipole interactions. However, its overall effect on polarity is modest.

Based on these features, this compound (C9H8BrN) can be classified as a sparingly polar to nonpolar compound.[7] Its melting point is in the range of 50.5-53°C, indicating a stable crystalline lattice that will require sufficient solvent interaction to overcome.[8]

Predictive Solubility Profile:

-

High Solubility: Expected in nonpolar to moderately polar aprotic solvents that can effectively solvate the aromatic rings and the bromo-substituent. Examples include:

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Toluene

-

-

Moderate to Low Solubility: Expected in polar aprotic solvents where the dipole-dipole interactions are less favorable for the largely nonpolar solute. Examples include:

-

Acetone

-

Acetonitrile

-

-

Low to Insoluble: Expected in highly polar protic solvents due to the inability of the molecule to form strong hydrogen bonds. Examples include:

-

Water

-

Methanol

-

Ethanol

-

-

Insoluble: Expected in very nonpolar aliphatic solvents that lack the ability to interact with the polarizable aromatic system and the bromo group. Examples include:

-

Hexane

-

Cyclohexane

-

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a robust method for quantifying the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) |

| Hexane | 0.1 | 1.88 | To be determined |

| Toluene | 2.4 | 2.38 | To be determined |

| Dichloromethane | 3.1 | 9.08 | To be determined |

| Ethyl Acetate | 4.4 | 6.02 | To be determined |

| Acetone | 5.1 | 20.7 | To be determined |

| Acetonitrile | 5.8 | 37.5 | To be determined |

| Methanol | 5.1 | 32.7 | To be determined |

| Water | 10.2 | 80.1 | To be determined |

Interpretation of Results:

The relationship between solvent properties and the solubility of this compound can be visualized to provide further insight.

Caption: Relationship between the properties of this compound and its predicted solubility in different classes of organic solvents.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in organic synthesis and drug discovery. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed experimental protocol for its empirical determination. The insights gained from such studies will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and biological screening, thereby accelerating the drug discovery and development process.

Future work could involve expanding the range of solvents tested, investigating the effect of temperature on solubility, and exploring the use of co-solvents to enhance the solubility of this important synthetic intermediate.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ChemicalBook. (n.d.). This compound 97% CAS#: 280752-68-3.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- BenchChem. (n.d.). The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- ECHEMI. (n.d.). 7-bromo-4-methyl-1H-indole Formula.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Callis, P. R., & Liu, T. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and photobiology, 90(3), 544–551.

- BLD Pharm. (n.d.). This compound.

- Wikipedia. (2024, December 23). Indole. In Wikipedia.

- Fekri, L. Z., Nikpassand, M., Mostaghim, S., & Marvi, O. (2020). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound.

- TargetMol. (n.d.). 7-Bromo-1H-indole.

- MedchemExpress.com. (n.d.). 7-Bromo-1H-indole.

- Al-Hussain, S. A., & Al-Majedy, Y. K. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3023.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97% CAS#: 280752-68-3 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 280752-68-3|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Stability and Storage of 7-Bromo-1-methyl-1H-indole: Principles and Practices

This guide provides an in-depth analysis of the stability and optimal storage conditions for 7-Bromo-1-methyl-1H-indole (C₉H₈BrN), a crucial building block for researchers, scientists, and professionals in drug development. Understanding the chemical stability of this reagent is paramount for ensuring the reproducibility of experimental results and maintaining the integrity of research and development programs. This document moves beyond simple storage instructions to explain the underlying chemical principles that govern the stability of this brominated indole derivative.

The Chemical Identity and Inherent Stability of this compound

This compound is an indole derivative characterized by a bromine atom at the 7-position of the indole ring and a methyl group on the nitrogen atom.[1][2] This substitution pattern influences its electronic properties and, consequently, its reactivity and stability. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.[1] The presence of a bromine atom, an electron-withdrawing group, can modulate the reactivity of the aromatic ring.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [2][3] |

| Molecular Weight | 210.07 g/mol | [2] |

| Appearance | Faint yellow to dark brown crystalline solid | [1] |

| Melting Point | Not consistently reported, varies by purity | - |

| Solubility | Soluble in polar organic solvents | [4] |

The stability of this compound is influenced by several factors, including temperature, light, oxygen, and ambient moisture. As a light-sensitive solid, appropriate handling and storage are critical to prevent degradation.

Critical Factors Influencing Stability and Recommended Storage

To ensure the long-term integrity of this compound, the following storage conditions are recommended, grounded in the chemical nature of the compound.

Optimal Storage Conditions:

-

Temperature: Store at room temperature or refrigerated (2-8°C) for enhanced long-term stability. Avoid repeated freeze-thaw cycles if stored in solution.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation of the electron-rich indole ring.

-

Light: Protect from light. The compound is photosensitive, and exposure to UV or visible light can induce degradation. Use amber vials or store in a dark place.

-

Moisture: Keep in a tightly sealed container in a dry environment. The indole ring can be susceptible to certain reactions in the presence of water, especially under acidic or basic conditions.

The following diagram illustrates the logical workflow for the proper handling and storage of this compound to maintain its stability.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocol: A Framework for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions and monitoring the formation of degradants over time, typically using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).

Step-by-Step Forced Degradation Study Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

-

-

Sample Analysis:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A diode-array detector (DAD) is useful for assessing peak purity.

-

-

Data Interpretation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Summary of Expected Stability and Degradation

The following table summarizes the expected stability of this compound under various stress conditions, based on the general principles of indole and bromo-aromatic chemistry. The degradation percentages are hypothetical and would need to be confirmed by experimental studies.

| Stress Condition | Expected Stability | Potential Degradation Products | Hypothetical Degradation (24h) |

| Acidic (0.1 M HCl, 60°C) | Moderate | Potential for some degradation of the indole ring. | 5-15% |

| Basic (0.1 M NaOH, 60°C) | Moderate to Low | Potential for "halogen dance" rearrangement and other base-catalyzed reactions. | 10-30% |

| Oxidative (3% H₂O₂, RT) | Low | Oxidized indole derivatives, ring-opened products. | 20-50% |

| Thermal (Solid, 80°C) | High | Minimal degradation expected for the solid. | <5% |

| Thermal (Solution, 80°C) | Moderate | Solvent-dependent degradation. | 5-20% |

| Photolytic (UV/Vis Light) | Low | Radical-derived products, potential for debromination and polymerization. | 20-60% |

Conclusion and Best Practices

The stability of this compound is a critical parameter for its effective use in research and development. This guide has outlined the key factors that influence its stability and provided a framework for its proper storage and handling. The primary degradation pathways are likely to be oxidation and photodegradation.

Key Takeaways for Researchers:

-

Always store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.

-

Minimize exposure to light and air during handling.

-

For solutions, prepare them fresh and store them protected from light at low temperatures.

-

Be aware of the potential for degradation when using this compound in reactions involving strong acids, bases, or oxidizing agents.

By adhering to these principles, researchers can ensure the quality and reliability of this compound, leading to more consistent and reproducible scientific outcomes.

References

-

Journal of the Chemical Society, Faraday Transactions. Electrooxidation of N-methylindole. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Discovery of indole derivatives as STING degraders. [Link]

-

Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. [Link]

-

ResearchGate. Halogenated Aromatics: Fate and Microbial Degradation. [Link]

-

PubMed. Anaerobic decomposition of halogenated aromatic compounds. [Link]

-

Pharma Focus Asia. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

PubMed. Degradation of halogenated aromatic compounds. [Link]

-

PubMed. [Oxidation of the indole ring induced by the auto-oxidation of unsaturated lipids. Application to tryptophan residues of high and low density lipoproteins of human serum]. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

-

PubMed. Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. [Link]

-

PubChemLite. This compound (C9H8BrN). [Link]

-

PubMed. Biodegradation of halogenated organic compounds. [Link]

-

ACS Publications. One-electron oxidation of indoles and acid-base properties of the indolyl radicals. [Link]

-

MDPI. Bacterial Degradation of Aromatic Compounds. [Link]

-

ResearchGate. Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. [Link]

-

ResearchGate. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

-

RSC Publishing. Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides. [Link]

-

ResearchGate. ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

-

PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

YouTube. Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. [Link]

-

Wikipedia. Halogen dance rearrangement. [Link]

-

Wikipedia. Indole-3-acetic acid. [Link]

-

PubMed. Degradation Mechanisms in Quantum-Dot Light-Emitting Diodes: A Perspective on Nondestructive Analysis. [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 7-Bromo-1-methyl-2-phenyl-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1] The functionalization of this privileged heterocycle through electrophilic aromatic substitution (EAS) is a fundamental strategy for creating novel molecular architectures. This guide provides a comprehensive technical analysis of the EAS reactions on a specifically substituted substrate: 7-bromo-1-methyl-2-phenyl-1H-indole. We will dissect the intricate interplay of substituent effects that govern regioselectivity, present field-proven experimental protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile platform for synthetic innovation.

The Indole Nucleus: An Electron-Rich System Primed for Electrophilic Attack

The indole ring system is an aromatic heterocycle characterized by high electron density, rendering it significantly more reactive towards electrophiles than benzene.[2] This heightened reactivity is primarily attributed to the nitrogen atom's lone pair participating in the π-system. The most favorable position for electrophilic attack is overwhelmingly the C3 position.[1][2][3] Mechanistic studies have shown that attack at C3 proceeds through a cationic intermediate (a σ-complex or arenium ion) that preserves the aromaticity of the fused benzene ring, a key stabilizing factor.[3] Attack at the C2 position would disrupt this benzenoid aromaticity, resulting in a less stable intermediate.

Deconstructing the Substrate: 7-Bromo-1-methyl-2-phenyl-1H-indole

The reactivity and regioselectivity of our target substrate are dictated by the cumulative electronic effects of its three substituents. Understanding these influences is paramount for predicting reaction outcomes and selecting appropriate conditions.

-

1-Methyl Group: The N-methyl group is an electron-donating group (EDG) through induction.[4] It increases the electron density of the pyrrole ring, further activating the indole nucleus for EAS compared to an N-H indole.

-

2-Phenyl Group: The phenyl ring at the C2 position sterically hinders attack at that site. Electronically, its effect is twofold: it withdraws electron density via induction but can donate via resonance. However, its primary role in this context is to block the C2 position, thereby reinforcing the inherent electronic preference for C3 substitution.

-

7-Bromo Group: Located on the benzene ring, the bromine atom is a classic example of a deactivating, yet ortho, para-directing group.[5][6] It deactivates the entire ring system towards electrophiles through its strong electron-withdrawing inductive effect (-I). However, through resonance (+R), it can donate lone-pair electron density. While it deactivates the ring, the overwhelming nucleophilicity of the C3 position within the pyrrole moiety means that substitution will still preferentially occur there, rather than on the deactivated benzene ring.

The confluence of these effects establishes a clear directive for incoming electrophiles, as illustrated below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

The Multifaceted Biological Activities of Substituted Bromoindoles: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold and the Impact of Bromination

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with profound therapeutic implications. Its inherent ability to interact with a multitude of biological targets has rendered it a "privileged scaffold" in drug discovery. The strategic introduction of a bromine atom onto this indole ring system dramatically alters its physicochemical properties, often amplifying its biological potency and providing a versatile handle for further chemical modifications. This guide offers an in-depth exploration of the diverse biological activities of substituted bromoindoles, providing a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted bromoindoles have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a spectrum of human cancer cell lines. Their mechanisms of action are often pleiotropic, targeting key oncogenic signaling pathways and cellular processes essential for tumor progression and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

A primary mechanism by which bromoindoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many bromoindole derivatives have been shown to modulate the intricate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members (like Bcl-2 itself) preventing cell death and pro-apoptotic members (like Bax and Bak) promoting it. Certain bromoindoles can inhibit the function of anti-apoptotic Bcl-2 proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c, ultimately triggering a caspase cascade that culminates in apoptosis.

Furthermore, several substituted bromoindoles have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and chemoresistance. Bromoindoles can interfere with this pathway by preventing the degradation of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.

Some bromoindole derivatives also exhibit anticancer activity by inhibiting key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase. Inhibition of EGFR signaling can lead to cell cycle arrest and the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the bromoindole scaffold are critical determinants of anticancer activity. Structure-activity relationship studies have revealed that the presence of a bromine atom, particularly at the 5- or 6-position of the indole ring, often enhances cytotoxic activity.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivative | 3-bromo on pyrroledione, indole at C4 | Methicillin-resistant Staphylococcus aureus (MRSA) | Low MIC values | |

| 5-bromoindole-2-carboxylic acid derivative 3a | 5-bromo, 2-carboxylic acid derivative | HepG2, A549, MCF-7 | Potent antiproliferative activity | |

| Pyrrole-indole hybrid 3h | Single chloro-substitution | T47D (breast cancer) | 2.4 | |

| Pyrido-indole-one hybrid 9c | Pyrido-indole-one core | MDA-MB-231 (breast cancer) | 0.77 ± 0.03 | |

| 2-phenyl-1H-indole derivative 4j | 2-phenyl substitution | MDA-MB-231 (breast cancer) | 16.18 | |

| 2-phenyl-1H-indole derivative 4k | 2-phenyl substitution | MDA-MB-231 (breast cancer) | 25.59 |

This table presents a selection of reported IC50 values to illustrate the anticancer potential of substituted bromoindoles. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-